5-Methyl-3-phenylisoxazole-4-carbonyl chloride
Overview
Description
5-Methyl-3-phenylisoxazole-4-carbonyl chloride: is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is a white to light yellow powder or lump that is sensitive to moisture . This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride involves multiple steps:
Oximation: Benzaldehyde reacts with hydroxylamine hydrochloride under alkaline conditions to form benzoxime.
Chlorination: Benzoxime is then chlorinated with chlorine to produce benzoxime chloride.
Cyclization and Chlorination: Benzoxime chloride is combined with ethyl acetoacetate to undergo hydrolysis and further chlorination, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of industrial-grade reagents, controlled reaction conditions, and efficient purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: The compound can hydrolyze in the presence of water to form 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substituted Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: This is a major product formed during hydrolysis.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of drugs such as oxacillin sodium.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products, which can then undergo further chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: This compound is similar in structure but lacks the acyl chloride functional group.
Benzoxime Chloride: An intermediate in the synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride.
Uniqueness: this compound is unique due to its acyl chloride functional group, which makes it highly reactive and useful in various chemical syntheses .
Properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEVQMXCHCDPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057663 | |
Record name | 3-Phenyl-5-methylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16883-16-2 | |
Record name | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16883-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-5-methylisoxazole-4-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isoxazolecarbonyl chloride, 5-methyl-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Phenyl-5-methylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-3-phenylisoxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-3-PHENYL-4-ISOXAZOLYLCARBONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OT2T1W6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 5-Methyl-3-phenylisoxazole-4-carbonyl chloride in degraded oxacillin sodium?
A1: The research by [] focuses on identifying impurities generated during alkali degradation of oxacillin sodium, a β-lactam antibiotic. Detecting this compound as a degradation product is crucial for several reasons:
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